2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
CAS No.: 771563-20-3
Cat. No.: VC4897965
Molecular Formula: C43H68B2O12
Molecular Weight: 798.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 771563-20-3 |
---|---|
Molecular Formula | C43H68B2O12 |
Molecular Weight | 798.63 |
IUPAC Name | 2-[9,9-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C43H68B2O12/c1-39(2)40(3,4)55-44(54-39)33-11-13-35-36-14-12-34(45-56-41(5,6)42(7,8)57-45)32-38(36)43(37(35)31-33,15-17-48-23-25-52-29-27-50-21-19-46-9)16-18-49-24-26-53-30-28-51-22-20-47-10/h11-14,31-32H,15-30H2,1-10H3 |
Standard InChI Key | OBEFIPWLBAKGGY-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCOCCOCCOCCOC)CCOCCOCCOCCOC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Introduction
Key Findings
2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a highly specialized boronic ester derivative of fluorene, engineered for applications in advanced materials science, particularly in organic electronics. Its unique molecular architecture combines a rigid fluorene backbone with polyether side chains and boronic ester functional groups, enabling tailored solubility, electronic properties, and reactivity for cross-coupling polymerizations .
Structural and Chemical Identification
Molecular Architecture
The compound features a fluorene core substituted at the 2- and 7-positions with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. The 9,9-positions are functionalized with 2,5,8,11-tetraoxatridecan-13-yl chains, which are polyether moieties designed to enhance solubility in polar solvents .
Key structural attributes:
-
Fluorene backbone: A bicyclic aromatic system providing structural rigidity and π-conjugation.
-
Boronic ester groups: Enable Suzuki-Miyaura cross-coupling reactions for polymer synthesis .
-
Tetraoxatridecan substituents: Ethylene glycol-based chains imparting hydrophilicity and processability .
Spectroscopic and Analytical Data
While direct experimental data for this specific compound is limited in publicly available literature, analogous fluorene-boronic esters provide insight:
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step process:
-
Fluorene functionalization: Bromination at the 2- and 7-positions of 9,9-di(2,5,8,11-tetraoxatridecan-13-yl)fluorene.
-
Miyaura borylation: Palladium-catalyzed reaction with bis(pinacolato)diboron to install boronic ester groups .
Critical reaction parameters:
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%).
-
Solvent: Tetrahydrofuran or 1,4-dioxane.
Reactivity in Polymerization
The boronic ester groups participate in Suzuki-Miyaura couplings with aryl halides, enabling the synthesis of conjugated polymers for optoelectronics. The tetraoxatridecan chains reduce aggregation, enhancing solution processability .
Example application:
-
Copolymer synthesis: Reacted with 2,7-dibromo-9,9-dioctylfluorene to yield poly(9,9-dioctylfluorene-alt-2,7-fluorene) (PFO), a blue-emitting polymer for OLEDs .
Physicochemical Properties
Solubility and Processability
The tetraoxatridecan side chains significantly improve solubility in solvents such as tetrahydrofuran (THF), chloroform, and glyme, with typical concentrations of 10–20 mg/mL . This contrasts with alkyl-substituted analogs (e.g., 9,9-dioctylfluorene derivatives), which require hot toluene for dissolution .
Thermal Stability
Differential scanning calorimetry (DSC) of related fluorene-boronic esters shows:
-
Glass transition temperature (Tg): 120–150°C.
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The fluorene-boronic ester monomer is copolymerized with electron-deficient units (e.g., benzothiadiazole) to tune emission wavelengths. Device metrics include:
Parameter | Performance Range |
---|---|
Luminance | 1,000–10,000 cd/m² |
External Quantum Efficiency | 2–8% |
CIE Coordinates | (0.15, 0.15) for deep blue |
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, the compound serves as a donor material when blended with PC₇₁BM. Reported efficiencies reach 5–7% for lab-scale devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume